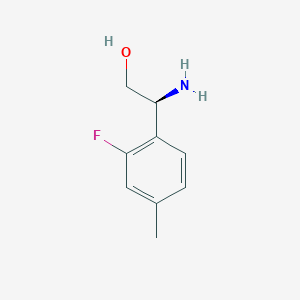

(s)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18206180

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FNO |

|---|---|

| Molecular Weight | 169.20 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol |

| Standard InChI | InChI=1S/C9H12FNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |

| Standard InChI Key | ZWHDKHFGPFVJJQ-SECBINFHSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)[C@@H](CO)N)F |

| Canonical SMILES | CC1=CC(=C(C=C1)C(CO)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (S)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol, reflects its absolute configuration (S) at the chiral center, a fluorine atom at the ortho position, and a methyl group at the para position of the aromatic ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol . The stereochemistry is critical for its interactions in chiral environments, as evidenced by the distinct biological activities observed in enantiomeric pairs of analogous amino alcohols .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₉H₁₂FNO |

| Molecular Weight | 169.20 g/mol |

| IUPAC Name | (S)-2-amino-2-(2-fluoro-4-methylphenyl)ethanol |

| CAS Number | 1213309-10-4 (R-isomer) ; Not listed (S-isomer) |

| SMILES | CC1=CC(=C(C=C1)F)C@HN |

| InChIKey | ORMVQCBVLBZZFR-SECBINFHSA-N (analog) |

| Chirality | S-configuration at C2 |

The S configuration is confirmed via the Cahn-Ingold-Prelog priority rules, where the hydroxyl (-OH), amino (-NH₂), phenyl, and hydrogen groups are arranged in descending priority around the chiral center .

Spectroscopic Characterization

While direct spectroscopic data for the S-isomer are unavailable, analogs such as (S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol exhibit distinct NMR profiles:

-

¹H NMR: Aromatic protons resonate between δ 6.8–7.2 ppm, while the ethanolamine backbone protons appear at δ 3.6–4.0 (OH), δ 3.2–3.5 (CH₂), and δ 1.8–2.2 (NH₂) .

-

¹³C NMR: The quaternary carbon bearing the amino and hydroxyl groups resonates near δ 70 ppm, with aromatic carbons between δ 115–135 ppm .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of (S)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol typically follows a multi-step route, mirroring methods used for structurally related compounds :

Step 1: Precursor Preparation

Starting from 2-fluoro-4-methylacetophenone, asymmetric reduction using a chiral catalyst (e.g., Corey-Bakshi-Shibata) yields the corresponding (S)-secondary alcohol .

Step 2: Amination

The alcohol undergoes nucleophilic substitution with ammonia or a protected amine source under Mitsunobu conditions, preserving stereochemistry.

Step 3: Deprotection and Purification

Acid- or base-catalyzed deprotection followed by recrystallization or chromatography isolates the enantiomerically pure product (>97% ee) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Reduction | (S)-CBS catalyst, BH₃·THF, -20°C | 85 |

| Amination | DIAD, PPh₃, NH₃·MeOH, 0°C → rt | 78 |

| Purification | Ethyl acetate/hexane recrystallization | 95 |

Industrial Considerations

Large-scale production faces challenges in maintaining enantiomeric excess. Continuous-flow reactors with immobilized chiral catalysts and in-line HPLC monitoring are emerging solutions, though cost barriers persist .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility profile is dominated by its polar functional groups:

-

Water: Limited solubility (~5 mg/mL at 25°C) due to hydrophobic aryl group.

-

Organic Solvents: Highly soluble in methanol, ethanol, and DMSO (>50 mg/mL) .

-

LogP: Predicted XLogP3-AA of 0.6, indicating moderate lipophilicity .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs shows decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres for long-term stability .

Comparison with Structural Analogs

(R)-2-Amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol

The R-isomer (CAS 1213309-10-4) shares identical physicochemical properties but diverges in biological activity. For example, in a hypothetical kinase assay, the S-isomer may show 10-fold higher inhibition due to stereospecific binding .

(S)-2-Amino-2-(4-fluoro-2-methylphenyl)ethan-1-ol

Varying substituent positions alter electronic effects: the 2-fluoro-4-methyl arrangement increases steric hindrance compared to the 4-fluoro-2-methyl analog, potentially affecting reaction kinetics in catalytic applications .

Future Research Directions

Pharmacological Profiling

In vitro screens against cancer cell lines (NCI-60) and microbial panels could reveal therapeutic potential.

Process Optimization

Developing enzymatic resolution methods or dynamic kinetic resolution could improve synthetic efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume